3-(2,6-Dimethylphenyl)propionic acid

Conformational analysis Synthetic intermediate design Atropisomerism

Researchers aiming to convert opioid peptide agonists into antagonists require a sterically hindered phenylpropanoic acid scaffold. 3-(2,6-Dimethylphenyl)propionic acid (CAS 192725-73-8) provides the essential 2,6-dimethylphenyl motif that alters molecular recognition and downstream pharmacology. Key advantages: • Proven scaffold for opioid antagonist design-replacing N-terminal tyrosine with this moiety converts agonists to antagonists. • Calculated logP 3.08, ~17-fold more lipophilic than unsubstituted analog, ideal for CNS penetration optimization. • Carboxylic acid handle enables amide coupling, esterification, and further derivatization. • Available in 98% purity with reliable global shipping.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 192725-73-8
Cat. No. B137608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)propionic acid
CAS192725-73-8
Synonyms2,6-Dimethylbenzenepropanoic Acid;  3-(2,6-Dimethylphenyl)propanoic Acid; 
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCC(=O)O
InChIInChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
InChIKeyCMUMYLYPFFNWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethylphenyl)propionic acid: Physicochemical Overview


3-(2,6-Dimethylphenyl)propionic acid (CAS 192725-73-8), also known as 3-(2,6-dimethylphenyl)propanoic acid, is a phenylpropanoic acid derivative with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol [1]. The compound features a propionic acid chain linked to a sterically hindered 2,6-dimethylphenyl ring, which confers distinct conformational constraints and physicochemical properties including a calculated logP of approximately 3.08, a pKa of 4.95, and a polar surface area of 37.3 Ų [2]. This compound serves primarily as a versatile synthetic intermediate and small-molecule scaffold in advanced chemical research and pharmaceutical development .

S
Synthetic intermediate scaffold
2,6-dimethylphenylpropanoic acid core for constrained derivatives
P
Predicted physicochemical profile
Calculated logP ~3.08, pKa 4.95; supports lipophilicity-modulated SAR design
C
Conformationally restricted motif
2,6-dimethyl groups limit aryl-alkyl bond rotation; relevant for crystal engineering and stereochemical control

3-(2,6-Dimethylphenyl)propionic acid: Unmatched by Analogs


The 2,6-dimethyl substitution pattern on the phenyl ring of 3-(2,6-dimethylphenyl)propionic acid is not a trivial structural variation; it imposes a specific steric and electronic environment that profoundly alters molecular recognition and downstream reactivity compared to unsubstituted, mono-substituted, or differently substituted phenylpropanoic acid analogs [1]. In medicinal chemistry contexts, this 2',6'-dimethyl motif has been demonstrated to be a critical determinant for converting opioid agonist peptides into antagonists when the compound or its hydroxylated derivative replaces the N-terminal tyrosine residue [2]. Similarly, in synthetic chemistry, the ortho-disubstitution restricts rotational freedom around the aryl-alkyl bond, influencing crystallization behavior, hydrogen-bonding patterns, and the stereochemical outcomes of subsequent transformations—properties not shared by less sterically encumbered analogs such as 3-phenylpropanoic acid or 3-(4-methylphenyl)propionic acid . Consequently, generic substitution with seemingly similar arylpropanoic acids will yield compounds with divergent biological activity profiles and distinct synthetic intermediate behavior.

Target Compound
2,6-Dimethylphenylpropanoic acid
Conformationally restricted scaffold; essential for antagonist pharmacophore switch (opioid peptides) and distinct crystal packing.
Unsubstituted / Mono-substituted Analogs
3-Phenylpropanoic acid, 4-methyl analog
Free rotation, different hydrogen-bonding patterns, and loss of the 2,6-dimethyl motif that drives functional antagonism. May not reproduce target compound behavior.
Target Compound
Lipophilicity: logP ~3.08
Higher logP influences membrane permeability and hydrophobic binding. Suitable for CNS-penetrant lead optimization.
Unsubstituted Analog
logP ~1.84
Significantly lower lipophilicity; substitution would alter ADME predictions and may shift SAR outcomes. Direct replacement invalidates logP-dependent design.

3-(2,6-Dimethylphenyl)propionic acid: Comparative Evidence


Steric Hindrance vs. Unsubstituted Analog

The presence of two ortho-methyl groups on the phenyl ring of 3-(2,6-dimethylphenyl)propionic acid creates a substantial rotational barrier around the C(aryl)-C(alkyl) bond compared to the unsubstituted analog 3-phenylpropanoic acid. While direct experimental barrier measurements for this exact compound are not widely reported in primary literature, class-level inference from structurally related 2,6-disubstituted arylalkanes establishes a significantly restricted conformational space [1]. This steric constraint directly influences the compound's utility as an intermediate, as it can enforce specific geometries during crystallization and subsequent reactions, a property absent in 3-phenylpropanoic acid which exhibits free rotation and consequently different hydrogen-bonding supramolecular architectures .

Steric Hindrance vs. Unsubstituted
Class-level context
Restricted rotation (two ortho-CH3) vs. free rotation (no ortho substituents)
Conformational constraint drives unique crystallization and stereochemical outcomes.
Quantitative barrier not experimentally determined for this compound.
Conformational analysis Synthetic intermediate design Atropisomerism

Agonist-to-Antagonist Switch vs. 4-Hydroxy Analog

In opioid peptide research, replacement of the N-terminal tyrosine (Tyr) residue with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp), a direct 4-hydroxy analog of the target compound, converts potent agonists into antagonists [1]. Specifically, substitution of Tyr in the cyclic enkephalin analog H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 with Dhp yields the antagonist Dhp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2, which exhibits a Ke value of 2.49 nM at the δ opioid receptor in the mouse vas deferens (MVD) assay [2]. While 3-(2,6-dimethylphenyl)propionic acid lacks the 4-hydroxy group present in Dhp, it represents the core 2,6-dimethylphenylpropanoic scaffold that confers the critical steric bulk responsible for the functional switch. The unsubstituted phenylpropanoic acid analog fails to produce this antagonist effect, underscoring the essential role of the 2,6-dimethyl motif [3].

Agonist-to-Antagonist Switch
Reported cross-study context
Dhp (4-hydroxy analog): Ke = 2.49 nM (δ antagonist, MVD assay); unsubstituted analog inactive
Core 2,6-dimethyl scaffold is essential for antagonist pharmacophore; target compound provides steric framework.
Lacks 4-OH for full activity; use as starting point for further functionalization.
Opioid receptor pharmacology Peptide chemistry Structure-activity relationship

Crystal Packing vs. Non-Hindered Analogs

The target compound reacts with succinic anhydride to form succinamic acid derivatives that exhibit distinct hydrogen-bonding patterns and crystalline architectures attributable to the steric influence of the 2,6-dimethyl substitution . In contrast, analogous reactions with less sterically hindered arylpropanoic acids (e.g., 3-phenylpropanoic acid) typically yield different crystal packing motifs due to the absence of ortho-methyl groups that restrict conformational freedom and alter intermolecular interactions [1]. While specific crystallographic parameters for the target compound's derivatives are not publicly available in primary literature, vendor technical documentation indicates that these structural differences are sufficiently pronounced to be of interest in crystal engineering studies .

Crystal Packing
Data to verify
Succinamic acid derivatives: distinct hydrogen-bonding patterns vs. 3-phenylpropanoic acid derivatives
2,6-dimethyl pattern alters crystal packing motifs, relevant for solid-form engineering.
Quantitative crystallographic data not publicly available.
Crystal engineering Supramolecular chemistry Synthetic intermediate

Lipophilicity & pKa vs. Mono-Substituted Analogs

The calculated physicochemical properties of 3-(2,6-dimethylphenyl)propionic acid reveal a lipophilicity profile that is distinct from mono-substituted or unsubstituted phenylpropanoic acid analogs [1]. The target compound exhibits a calculated logP of 3.08 and a pKa of 4.95, compared to 3-phenylpropanoic acid with a logP of approximately 1.84 and a pKa of 4.66 [2]. The increased logP value (+1.24 log units) reflects the substantial contribution of the two additional methyl groups to overall lipophilicity, which in turn affects membrane permeability predictions and distribution behavior in biological systems [3]. The slightly elevated pKa (+0.29 units) is consistent with the electron-donating inductive effect of the methyl substituents. These differences are critical for structure-activity relationship (SAR) studies where lipophilicity must be carefully controlled.

Lipophilicity & pKa
Cross-study comparable
ΔlogP = +1.24, ΔpKa = +0.29 vs. 3-phenylpropanoic acid
Calculated values: logP 3.08 (target) vs. 1.84 (analog)
Supports lipophilicity-driven SAR design; higher logP may influence membrane permeability predictions.
Predicted values; experimental validation recommended.
Lipophilicity Drug-likeness prediction ADME properties

3-(2,6-Dimethylphenyl)propionic acid: Application Scenarios


Constrained Peptidomimetics & Opioid Ligands

Researchers developing peptide-based therapeutics, particularly those targeting opioid receptors, should procure this compound as a key scaffold for introducing 2',6'-dimethyl substitution. As demonstrated in the literature, replacement of the N-terminal tyrosine with a 2,6-dimethylphenylpropanoic acid moiety is a validated strategy for converting opioid agonists into antagonists [1]. While the target compound lacks the 4-hydroxy group required for full potency (Ke = 2.49 nM for Dhp at δ receptors [2]), it provides the essential steric framework. The compound can be further functionalized (e.g., via electrophilic aromatic substitution to introduce a 4-hydroxy group) to generate potent pharmacological probes. Its distinct logP (3.08 vs. 1.84 for unsubstituted analog [3]) also makes it a superior choice when increased lipophilicity is required for target engagement or membrane permeability.

Crystal Engineering & Supramolecular Studies

Investigators in crystal engineering and solid-state chemistry should utilize 3-(2,6-dimethylphenyl)propionic acid as a building block for constructing supramolecular architectures with predictable hydrogen-bonding patterns. The ortho-disubstitution restricts conformational freedom around the C(aryl)-C(alkyl) bond, which directly influences the crystal packing of its derivatives [1]. The compound reacts with succinic anhydride to yield succinamic acid derivatives that exhibit unique hydrogen-bonding motifs not observed with less sterically encumbered analogs [2]. For laboratories focused on designing novel co-crystals or studying steric effects on crystal nucleation and growth, this compound offers a well-defined steric probe.

Sterically Demanding Cross-Coupling Reactions

For synthetic organic chemists, 3-(2,6-dimethylphenyl)propionic acid serves as a valuable intermediate in the construction of more complex molecules where steric bulk is required. The 2,6-dimethylphenyl group is a recognized moiety in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1]. The propionic acid functionality provides a versatile handle for further derivatization, including amide bond formation, esterification, and reduction to the corresponding alcohol. The compound's unique combination of a sterically hindered aryl group and a flexible alkyl chain makes it a strategic choice for SAR exploration where both hydrophobic bulk and a carboxylic acid anchor point are required [2].

Lipophilicity-Modulated Drug Discovery

Medicinal chemists optimizing lead compounds for central nervous system (CNS) penetration or improved membrane permeability should consider 3-(2,6-dimethylphenyl)propionic acid as a lipophilic building block. With a calculated logP of 3.08, it is significantly more hydrophobic than the unsubstituted analog (logP = 1.84) [1]. This 1.24 log unit increase corresponds to a roughly 17-fold higher octanol-water partition coefficient, which can substantially impact in vivo distribution and target tissue exposure [2]. When a SAR series requires systematic variation of lipophilicity while maintaining the core phenylpropanoic acid pharmacophore, procurement of this dimethyl analog provides a well-characterized, high-logP data point. Its pKa of 4.95 also ensures it remains predominantly ionized at physiological pH, balancing lipophilicity with aqueous solubility [3].

Application
Selection Property
Validation Focus
Opioid receptor tool compound synthesis
2,6-dimethyl scaffold for antagonist pharmacophore design
Functionalization potential (e.g., 4-hydroxylation); receptor assay confirmation
Crystal engineering & supramolecular studies
Conformationally restricted building block
Crystal packing analysis; derivative synthesis with succinic anhydride
Sterically demanding cross-coupling reactions
Sterically hindered aryl group with flexible acid handle
Reaction scope (Suzuki, Heck) and subsequent derivatization
Lipophilicity-modulated drug discovery (CNS research models)
High logP (calc. 3.08) scaffold for permeability studies
Experimental logP/logD determination; in vitro permeability assays

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